methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride
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Overview
Description
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, an aminomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds share structural similarities and have antiviral properties.
Imidazoles: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H12ClN3O2 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(4-8)3-6(9-10)7(11)12-2;/h3H,4,8H2,1-2H3;1H |
InChI Key |
LAGNKESEKJQGES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CN.Cl |
Origin of Product |
United States |
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